![molecular formula C21H27ClN4O8 B1436967 Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride CAS No. 2376990-30-4](/img/structure/B1436967.png)
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
Overview
Description
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthesized conjugate formulation designed as an E3 ligase ligand-linker conjugate . It incorporates a cereblon ligand based on Thalidomide and a linker component commonly utilized in PROTAC technology .
Synthesis Analysis
The synthesis of this compound involves the incorporation of a cereblon ligand derived from Thalidomide and a 2-unit PEG linker . It’s commonly used in the synthesis of PROTACs .Molecular Structure Analysis
The molecular weight of this compound is 498.92 . The molecular formula is C21H27ClN4O8 .Chemical Reactions Analysis
This compound is a synthesized E3 ligase ligand-linker conjugate that incorporates the Thalidomide based cereblon ligand and a 2-unit PEG linker used in PROTAC technology .Physical And Chemical Properties Analysis
This compound is a solid substance . It’s recommended to store it at -20°C .Scientific Research Applications
Mucosal Healing in Crohn's Disease
Thalidomide has demonstrated efficacy in treating refractory Crohn's disease (CD), especially in patients intolerant to anti-TNF-α therapies. Scribano et al. (2014) reported the effectiveness of thalidomide in achieving clinical remission and endoscopic healing of mucosal lesions in patients with moderate-to-severe CD who were not responsive to anti-TNF-α therapies (Scribano et al., 2014).
Overcoming Drug Resistance in Multiple Myeloma
Thalidomide and its analogs have shown clinical activity against multiple myeloma (MM) that is refractory to conventional therapy. Hideshima et al. (2000) outlined the mechanisms of anti-tumor activity of Thal and its potent analogs, highlighting their role in inducing apoptosis or G1 growth arrest in MM cell lines and patient MM cells resistant to standard treatments (Hideshima et al., 2000).
Immunomodulatory Effects
Thalidomide's immunomodulatory effects have been exploited in treating a range of autoimmune disorders and inflammatory pathologies. Millrine and Kishimoto (2017) discussed the structural and experimental observations that have improved our understanding of IMiD therapy in immunological disorders, suggesting potential applications in systemic lupus erythmatosus (SLE) and inflammatory bowel disease (IBD) (Millrine & Kishimoto, 2017).
Anti-Angiogenic Properties
Thalidomide's ability to inhibit angiogenesis has been a focal point of research, particularly in the context of cancer therapy. Studies have demonstrated its potential in restricting tumor growth by impeding the formation of new blood vessels necessary for tumor development and metastasis. Zhu et al. (2003) synthesized and evaluated a series of thiothalidomides and analogues for their TNF-alpha inhibitory activity, revealing that specific analogues significantly inhibited TNF-alpha secretion compared to thalidomide, hinting at their utility in cancer treatment through anti-angiogenic effects (Zhu et al., 2003).
Exploring Molecular Targets
Research has also focused on identifying the primary molecular targets of thalidomide's teratogenic and therapeutic effects. Ito et al. (2010) demonstrated that thalidomide exerts teratogenic effects by binding to the protein cereblon, inhibiting its activity in limb development. This discovery not only shed light on the mechanism of thalidomide's action but also opened pathways for developing thalidomide derivatives without teratogenic activity (Ito et al., 2010).
Mechanism of Action
Target of Action
The primary target of Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is cereblon , an E3 ubiquitin ligase . Cereblon plays a crucial role in the ubiquitin-proteasome system, which is responsible for protein degradation within cells .
Mode of Action
this compound is a synthesized E3 ligase ligand-linker conjugate that incorporates a cereblon ligand based on Thalidomide and a linker used in PROTAC (Proteolysis Targeting Chimera) technology . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Biochemical Pathways
The compound affects the ubiquitin-proteasome system, a critical pathway for protein degradation in cells . By binding to cereblon, it can selectively target certain proteins for degradation, thereby influencing various downstream cellular processes .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the selective degradation of target proteins . This can lead to various downstream effects, depending on the specific proteins targeted. For instance, it can be used as an immunomodulator for the treatment of cancer .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound’s hydrochloride salt form generally has better water solubility and stability , which could potentially enhance its effectiveness in aqueous biological environments.
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQBYYTYFGXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.